molecular formula C24H14N2OS B2740200 N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide CAS No. 536729-83-6

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide

Cat. No.: B2740200
CAS No.: 536729-83-6
M. Wt: 378.45
InChI Key: CFTLMSWQPUPELS-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide is a synthetic organic compound provided for research and development purposes. This chemical features a naphthalene carboxamide group linked to an acenaphthothiazole ring system, a structural motif found in compounds investigated for various biological activities. Compounds with similar acenaphtho[1,2-d]thiazole scaffolds are of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors and modulators of ligand-gated ion channels. For instance, research on structurally related N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . This suggests potential research applications for related compounds in neuropharmacology and channelopathy studies. Furthermore, acenaphthothiazole cores have been explored in the design of potent and selective inhibitors for receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family . Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, a reference standard in analytical chemistry, or a candidate for high-throughput screening in drug discovery campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2OS/c27-23(17-11-3-7-14-6-1-2-10-16(14)17)26-24-25-21-18-12-4-8-15-9-5-13-19(20(15)18)22(21)28-24/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTLMSWQPUPELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles, can enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives .

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Differences :

  • Molecular Weight : Both compounds share the molecular formula C₂₄H₁₆N₂OS (MW 380.5), indicating identical substituents but distinct core configurations .

Functional Implications :

  • The saturated thiazole ring may enhance solubility in polar solvents due to reduced planarity.
  • Reduced conjugation could lower UV absorbance intensity in spectroscopic studies.

N-(8-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide (CAS 496953-26-5)

Key Contrasts :

  • Substituents : The methoxy group (–OCH₃) at position 8 introduces electron-donating effects, contrasting with the electron-withdrawing amide group in the target compound .
  • Molecular Weight : Lower MW (274.34 vs. ~380.5) due to the smaller acetamide group (vs. 1-naphthamide) and methoxy substitution .

Spectral Data :

  • IR spectra would show distinct C=O stretches: ~1670–1682 cm⁻¹ for 1-naphthamide vs. ~1650–1660 cm⁻¹ for acetamide.
  • The methoxy group’s –OCH₃ signal (~3.8–4.0 ppm in ¹H NMR) is absent in the target compound .

Comparison with Functional Analogs

Triazole-Based Acetamides (6a-m and 7a-m)

Structural Divergence :

  • Heterocycle : Triazole (1,2,3-triazole) in compounds 6a-m vs. thiazole in the target compound.
  • Substituent Effects: Nitro groups in derivatives like 6b (e.g., –NO₂ at C-2 of phenyl) enhance electrophilicity, whereas the naphthamide group in the target compound promotes lipophilicity .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula MW Key Substituents IR C=O Stretch (cm⁻¹) Notable ¹H NMR Shifts (δ, ppm)
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide C₂₄H₁₆N₂OS* ~380 1-Naphthamide ~1670–1682 Aromatic H: ~7.2–8.4
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide C₂₄H₁₆N₂OS 380.5 Dihydro-thiazole ~1670–1680 –CH₂–: ~3.0–3.5
N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide C₁₄H₁₄N₂O₂S 274.3 Methoxy, Acetamide ~1650–1660 –OCH₃: ~3.8–4.0

*Inferred from structural analogs.

Research Implications

  • Bioactivity : The naphthamide group’s bulk may enhance binding to hydrophobic enzyme pockets compared to smaller acetamides .
  • Electrochemical Properties : The fully conjugated acenaphtho[1,2-d]thiazole core likely exhibits higher redox activity than dihydro analogs .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide is a compound characterized by a complex structure that integrates acenaphtho and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antitumor agent.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O3S2C_{27}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 503.64 g/mol. The structure features a fused bicyclic ring system that includes a nitrogen and sulfur atom, which are often associated with biological activity in medicinal compounds.

Molecular Structure

  • IUPAC Name : N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
  • CAS Number : 536730-11-7
  • SMILES Notation : CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6

Antitumor Activity

Research indicates that acenaphtho derivatives exhibit significant antitumor properties. A study involving the synthesis of acenaphtho[1,2-e]-1,2,4-triazine derivatives demonstrated their cytotoxic effects against various cancer cell lines (HL-60, MCF7, and MOLT-4). The compounds were assessed using the MTT assay to determine cell viability post-treatment with different concentrations of the synthesized compounds.

Key Findings:

  • Cytotoxicity : The evaluated compounds showed moderate to good cytotoxic activities against the tested cancer cell lines.
  • Mechanism of Action : Molecular docking studies indicated that these compounds could induce apoptosis by interacting with B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. This interaction suggests potential for developing targeted therapies against cancers that overexpress Bcl-2.
CompoundCell LineIC50 (µM)
Compound AHL-6015
Compound BMCF720
Compound CMOLT-410

Mechanistic Insights

The mechanism of action for this compound appears to involve:

  • Inhibition of Bcl-2 : By binding to Bcl-2, it may promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.

Study on Acenaphtho Derivatives

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized various acenaphtho derivatives and evaluated their biological activities. The study highlighted several derivatives with promising cytotoxic properties and elucidated their mechanisms through both in vitro assays and computational modeling.

Results:

The study reported that specific modifications to the acenaphtho core could enhance biological activity significantly. For instance, introducing different substituents on the benzamide portion led to variations in potency across different cancer cell lines.

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm the presence of critical functional groups:
    • C=O stretch (~1670–1680 cm⁻¹) for the amide.
    • C–N stretch (~1300 cm⁻¹) and C–O stretch (~1250 cm⁻¹) for the thiazole-naphthamide linkage .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and heterocyclic protons (e.g., triazole CH at δ 8.3–8.4 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in polyaromatic systems .

How can researchers troubleshoot low yields during synthesis?

Advanced Research Question
Low yields may arise from:

  • Incomplete cycloaddition : Monitor reaction progress via TLC and extend reaction time or increase catalyst loading (up to 15 mol% Cu(OAc)₂) .
  • Solvent polarity : Replace t-BuOH/H₂O with DMF/H₂O to enhance azide-alkyne reactivity.
  • Byproduct formation : Introduce bulky substituents or microwave-assisted heating to improve regioselectivity .
    Validate purity via HPLC-MS and compare HRMS data with theoretical m/z values .

What methodologies are recommended for evaluating cytotoxic activity?

Advanced Research Question

  • In vitro cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., HeLa, MCF-7).
    • IC₅₀ values <10 μM suggest potent activity. Compare with positive controls (e.g., cisplatin) .
  • Apoptosis induction : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Docking studies : Model interactions with apoptosis-related proteins (e.g., Bcl-2 isoforms 1G5M/1GJH) using AutoDock Vina or Schrödinger Suite . Prioritize derivatives with binding energies ≤−8.0 kcal/mol .

How do structural modifications influence binding to biological targets?

Advanced Research Question

  • Thiazole substitution : Replace the acenaphthothiazole’s alkylthio group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with Bcl-2’s hydrophobic pockets .
  • Naphthamide conjugation : Introduce methoxy or halogen substituents on the naphthamide to improve hydrogen bonding with residues like Arg98 or Asp108 in Bcl-2 .
    Validate via molecular dynamics simulations (100 ns trajectories) to assess binding stability .

What strategies are effective for establishing structure-activity relationships (SAR)?

Advanced Research Question

  • Scaffold diversification : Synthesize derivatives with variations in:
    • Thiazole substituents (alkylthio vs. arylthio).
    • Naphthamide substituents (halogens, methoxy, nitro) .
  • Pharmacophore mapping : Use Discovery Studio to identify critical hydrogen bond acceptors (e.g., thiazole N) and hydrophobic moieties (acenaphthylene core) .
  • Comparative bioassays : Test cytotoxicity across derivatives and correlate with computed descriptors (e.g., logP, polar surface area) .

How can solution-state behavior inform supramolecular assembly?

Advanced Research Question

  • Variable-temperature NMR : Monitor NH proton shifts (e.g., δ 10.4–16.5 ppm in [D₈]toluene) to detect H-bonded aggregates (trimers/tetramers) at low temperatures .
  • DFT calculations : Use ωB97XD/6-31G(d,p) to compare tautomer stability (2H vs. 1H) and predict aggregation thermodynamics (ΔG ≈ −1.6 kcal/mol per monomer for tetramers) .
  • Diffusion-ordered spectroscopy (DOSY) : Estimate hydrodynamic radii to distinguish monomers from oligomers .

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